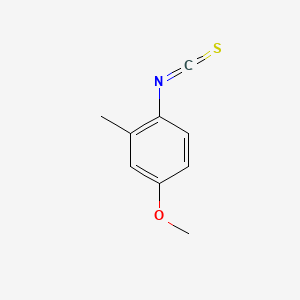

4-Methoxy-2-methylphenyl isothiocyanate

描述

Overview of Isothiocyanates (ITCs) as Organosulfur Compounds in Chemical Biology and Medicinal Chemistry

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S. mdpi.comnih.gov They are widely recognized for their significant biological activities, which has positioned them as a focal point in the fields of chemical biology and medicinal chemistry. nih.govmdpi.com Naturally occurring ITCs are typically produced from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and watercress. mdpi.comnih.gov

The chemical reactivity of the isothiocyanate group, particularly its electrophilic carbon atom, allows it to readily react with nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is central to their biological effects, which include anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com In medicinal chemistry, both natural and synthetic isothiocyanates are explored for their therapeutic potential. nih.gov Their ability to modulate multiple cellular pathways, including those involved in apoptosis, oxidative stress, and cell cycle regulation, makes them attractive candidates for drug development. nih.govmdpi.com

Historical Perspectives on Isothiocyanate Research and Modern Advancements

The study of isothiocyanates dates back to the 19th century, with early research focusing on their presence in plants and their characteristic pungent taste. However, it was in the latter half of the 20th century that significant interest in their biological activities emerged, particularly their potential as chemopreventive agents. Landmark studies in the 1990s on compounds like sulforaphane (B1684495) from broccoli spurred a new wave of research into the mechanisms of action of ITCs.

Modern advancements in analytical techniques and molecular biology have allowed for a deeper understanding of how isothiocyanates function at a cellular level. High-throughput screening methods now enable the rapid evaluation of large libraries of synthetic ITC analogues for specific biological targets. researchgate.netsigmaaldrich.com Furthermore, contemporary research is focused on developing a clearer understanding of the structure-activity relationships of isothiocyanates to design more potent and selective therapeutic agents. nih.govnih.gov The synthesis of novel isothiocyanate derivatives continues to be an active area of research, with various methods being developed to create a diverse range of these compounds for biological evaluation. beilstein-journals.orgrsc.orgorganic-chemistry.org

Significance of Arylalkyl Isothiocyanates in Contemporary Chemical Science

Arylalkyl isothiocyanates, which feature an isothiocyanate group attached to an alkyl chain that is in turn bonded to an aromatic ring, represent a significant subclass of ITCs. nih.govoup.com Compounds like phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC) are well-studied examples. nih.gov Research has shown that the structure of the arylalkyl group, including the length of the alkyl chain and the nature of the aromatic ring substituents, plays a crucial role in their biological activity. nih.govoup.com

In contemporary chemical science, arylalkyl isothiocyanates are valued for their ability to inhibit the metabolic activation of carcinogens and induce phase II detoxification enzymes. nih.govnih.gov Studies have demonstrated that increasing the length of the alkyl chain in some arylalkyl isothiocyanates can enhance their inhibitory effects on certain cancer-causing agents. nih.govoup.com The exploration of structure-activity relationships within this class of compounds is a key area of research, aiming to optimize their efficacy and selectivity for various therapeutic applications. nih.govnih.gov

Introduction to 4-Methoxy-2-methylphenyl Isothiocyanate within the Broader Isothiocyanate Landscape

Within the diverse family of aryl isothiocyanates, this compound is a specific, synthetically produced compound. Its structure features a phenyl ring substituted with a methoxy (B1213986) group at the 4-position and a methyl group at the 2-position, in addition to the isothiocyanate functional group.

While extensive research on many isothiocyanates has been published, this compound itself is a less-studied member of this class. However, its chemical structure suggests it would share some of the characteristic reactions and potential biological activities of other aryl isothiocyanates. The synthesis of this compound would typically proceed from its corresponding aniline, 4-methoxy-2-methylaniline. beilstein-journals.orgchemicalbook.com

Below are the known physicochemical properties of this compound.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C9H9NOS | scbt.com | |

| Molecular Weight | 179.24 | g/mol | scbt.com |

| CAS Number | 40046-28-4 | scbt.com | |

| Enthalpy of Formation (gas, standard conditions) | 136.35 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (standard conditions) | 52.08 | kJ/mol | chemeo.com |

| Log10 of Water Solubility | -2.99 | chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.738 | chemeo.com | |

| McGowan's Characteristic Volume | 137.510 | ml/mol | chemeo.com |

| Critical Pressure | 3170.40 | kPa | chemeo.com |

| Normal Boiling Point Temperature | 610.33 | K | chemeo.com |

| Critical Temperature | 862.16 | K | chemeo.com |

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanato-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJSTYYDYSTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193110 | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-28-4 | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40046-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40046-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Methylphenyl Isothiocyanate

Contemporary Synthetic Routes to Isothiocyanates: A Mechanistic and Methodological Reviewnih.govrsc.orgrsc.org

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R–N=C=S functional group. rsc.org Their synthesis has been a significant focus for chemists due to their wide-ranging applications as synthetic intermediates for nitrogen and sulfur-containing heterocycles. cbijournal.com Historically, synthetic methods often involved highly toxic reagents like thiophosgene (B130339). acs.org This has driven the development of numerous alternative and safer protocols. cbijournal.comacs.org Modern synthetic strategies are typically categorized based on the starting material, with routes from primary amines being the most prevalent. rsc.orgchemrxiv.org Other pathways include those starting from different nitrogen-containing functional groups or even non-nitrogenous precursors. rsc.orgchemrxiv.org The overarching goal in the field is the development of efficient, scalable, and environmentally benign synthetic methods. cbijournal.comorganic-chemistry.org

Synthesis from Primary Amines: Mechanistic Considerations and Recent Developmentsrsc.orgchemrxiv.org

The conversion of primary amines to isothiocyanates is a cornerstone of isothiocyanate synthesis due to the vast commercial availability and structural diversity of primary amines. rsc.orgchemrxiv.org The most common and widely adopted strategy involves the two-step process of first forming a dithiocarbamate (B8719985) salt, which is then decomposed to the target isothiocyanate. nih.govchemrxiv.org

The formation of a dithiocarbamate salt is typically the initial step in many isothiocyanate syntheses starting from primary amines. nih.gov This intermediate is readily prepared by reacting a primary amine with carbon disulfide (CS2), usually in the presence of a base such as triethylamine (B128534) (Et3N) or N-methylmorpholine (NMM). acs.orgresearchgate.net The general mechanism involves the nucleophilic attack of the amine onto the carbon of CS2. nih.gov This dithiocarbamic acid salt can be isolated, but it is often generated in situ before being subjected to decomposition to yield the final isothiocyanate product. acs.orgorganic-chemistry.org This pathway is a versatile and frequently employed method for accessing a wide array of both alkyl and aryl isothiocyanates. acs.org

The critical step following the formation of the dithiocarbamate salt is its decomposition, which is facilitated by a desulfurizing agent. chemrxiv.org A variety of reagents have been developed for this purpose, moving away from historically used toxic compounds like thiophosgene. acs.org The choice of reagent can depend on the substrate's functional groups and the desired reaction conditions. nih.gov

The synthesis of aryl isothiocyanates, such as 4-Methoxy-2-methylphenyl isothiocyanate, typically proceeds efficiently through the dithiocarbamate pathway. For the closely related compound, 4-methoxyphenyl (B3050149) isothiocyanate, a common synthesis involves reacting p-anisidine (B42471) with carbon disulfide and triethylamine to form the dithiocarbamate salt. chemicalbook.com Subsequent treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) effects the desulfurization to yield the isothiocyanate. chemicalbook.com This method is notable for its mild conditions and the volatile nature of its by-products, which simplifies purification. cbijournal.com

Other modern desulfurization agents have proven effective for this transformation, each with its own advantages. Tosyl chloride (TsCl) is a facile reagent that allows for the in situ generation and decomposition of the dithiocarbamate salt at room temperature, often within 30 minutes. nih.govorganic-chemistry.org Propane phosphonic acid anhydride (B1165640) (T3P®) is another efficient desulfurating agent. organic-chemistry.org Metal salts, such as cobalt(II) chloride and copper(II) sulfate, are inexpensive and stable catalysts for the reaction under mild conditions. nih.gov More recently, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a novel desulfurization reagent, proving effective for synthesizing a diverse range of isothiocyanates. researchgate.netnih.gov

Below is a table summarizing various desulfurization reagents used in the synthesis of isothiocyanates from dithiocarbamate salts.

| Desulfurization Reagent | Typical Conditions | Scope | Yield Range | Reference |

| Tosyl Chloride (TsCl) | Et₃N, CH₂Cl₂, RT, 30 min | Alkyl, Aryl | 75–97% | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (cat.), EtOH, 0°C to RT | Alkyl, Aryl | ~89% | cbijournal.comchemicalbook.com |

| Iodine (I₂) | NaHCO₃, Water/Ethyl Acetate | Alkyl, Aryl | Good to Excellent | cbijournal.com |

| Cobalt(II) chloride (CoCl₂) | Room Temperature | Aliphatic, Aromatic | Fair to Good | nih.gov |

| DMT/NMM/TsO⁻ | MW, 90 °C, 3 min | Alkyl, Aryl | 25–97% | researchgate.net |

| Propane phosphonic acid anhydride (T3P®) | One-pot, two-step | Aliphatic, Aromatic | Good | organic-chemistry.org |

Alternative Synthetic Strategies for Isothiocyanatesrsc.orgacs.org

While amine-derived routes are dominant, alternative strategies provide valuable access to isothiocyanates, sometimes offering advantages for specific substrates or avoiding certain intermediates. nih.govchemrxiv.org These methods often involve different starting materials and unique reaction mechanisms. chemrxiv.org

An efficient alternative pathway to isothiocyanates begins with aldehydes rather than amines. nih.gov In this methodology, an aldehyde is first converted into a hydroximoyl chloride. This intermediate is then treated with a sulfur source, such as thiourea (B124793), in the presence of a base like triethylamine. nih.gov The reaction proceeds rapidly, often within minutes at room temperature. nih.gov A key advantage of this method is the simple workup, where the urea (B33335) by-product is easily removed by aqueous extraction, often yielding the isothiocyanate product in nearly quantitative yields without the need for further purification. nih.gov This strategy is effective for producing both alkyl and aryl isothiocyanates. nih.gov

The use of elemental sulfur as a reagent has gained prominence as a more atom-efficient and environmentally friendly approach to isothiocyanate synthesis. encyclopedia.pubmdpi.com These methods represent a modern and practical alternative to traditional reagents. mdpi.com One major strategy involves the reaction of isocyanides with elemental sulfur. mdpi.comkit.edu Isocyanides, which can be generated from primary amines or other precursors, react with sulfur under thermal, catalytic, or base-induced conditions to directly afford isothiocyanates. bohrium.commdpi.com The reaction is believed to proceed via the nucleophilic attack of the carbene-like carbon of the isocyanide onto the elemental sulfur. encyclopedia.pubmdpi.com This approach is valued for its directness and for utilizing sulfur, a readily available and benign industrial by-product. bohrium.comdigitellinc.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of isothiocyanates, microwave irradiation facilitates rapid and efficient conversion, often leading to higher yields and shorter reaction times. chemrxiv.org This technology utilizes microwave energy to produce fast dielectric heating of the solvent and reactants, creating localized superheating that can dramatically increase reaction rates. acs.org

Protocols for the microwave-assisted synthesis of aromatic isothiocyanates typically involve the reaction of a primary amine with a thiocarbonyl transfer reagent in a suitable solvent. researchgate.net The reaction mixture is subjected to microwave irradiation at a controlled temperature and power for a short duration, often ranging from a few minutes to less than an hour. synquestlabs.com For instance, related syntheses of aromatic isothiocyanates have been successfully performed at temperatures between 90°C and 130°C for periods of 3 to 40 minutes. synquestlabs.comcdnsciencepub.com This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption and reaction time. chemrxiv.org The optimization of MAOS protocols, including adjustments to temperature, reaction time, and reagent concentration, allows for the high-throughput synthesis of compound libraries.

Table 1: Illustrative Conditions for Microwave-Assisted Synthesis of Related Compounds This table is based on general findings for MAOS and does not represent a specific synthesis of this compound.

| Reaction Type | Typical Temperature (°C) | Typical Time (min) | Power (W) | Key Advantage |

|---|---|---|---|---|

| Isothiocyanate Formation | 90 - 130 | 3 - 10 | 75 - 100 | High yield, short reaction time. chemrxiv.orgcdnsciencepub.com |

| Heterocycle Formation (e.g., Quinolines) | 130 - 150 | 8 - 40 | ~100 | Rapid access to complex scaffolds. synquestlabs.com |

| C-H Arylation | 140 - 160 | 120 | Variable | Enables direct functionalization. acs.org |

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a highly efficient and prominent method for the synthesis of isothiocyanates from azides. cdnsciencepub.comnih.gov This one-pot procedure begins with the Staudinger reaction, where an azide (B81097) reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide, also known as an iminophosphorane intermediate. nih.gov In the subsequent aza-Wittig step, this intermediate is trapped by carbon disulfide (CS₂), which acts as the heterocumulene reactant. The resulting adduct swiftly rearranges and eliminates triphenylphosphine sulfide (B99878) (Ph₃PS), yielding the desired isothiocyanate. nih.gov

Green Chemistry Approaches in Isothiocyanate Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener methods for isothiocyanate synthesis that minimize the use of hazardous materials. A key focus has been replacing highly toxic and volatile reagents like thiophosgene and, in some contexts, carbon disulfide. chemrxiv.org

One significant green approach involves the sulfurization of isocyanides using elemental sulfur. chemrxiv.org This reaction can be catalyzed by small amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed in more benign solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures. cymitquimica.com This method considerably reduces the toxicological impact of the reagents and minimizes waste. cymitquimica.com

Another sustainable strategy utilizes water as the reaction solvent. An efficient procedure has been developed where primary amines react with carbon disulfide in water, followed by desulfurization using an oxidant like sodium persulfate (Na₂S₂O₈). sigmaaldrich.com This protocol is effective for a diverse range of alkyl and aryl amines, tolerates many functional groups, and allows for simple, chromatography-free purification in large-scale preparations. sigmaaldrich.com Furthermore, the use of supercritical carbon dioxide (scCO₂) as both a green solvent and a reactant in tandem Staudinger/aza-Wittig reactions represents an innovative strategy for synthesizing related isocyanates, highlighting a promising direction for isothiocyanate synthesis as well.

Specific Synthetic Adaptations for this compound

While numerous general methods exist for the synthesis of aryl isothiocyanates, a specific adaptation for this compound would start from its corresponding primary amine, 4-Methoxy-2-methylaniline. synquestlabs.comsigmaaldrich.com This precursor is readily available. A conventional and effective laboratory synthesis involves the reaction of 4-Methoxy-2-methylaniline with a thiocarbonyl transfer agent.

A plausible and widely documented method is the decomposition of a dithiocarbamate salt formed in situ. nih.gov The amine is first treated with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as ethyl chloroformate or triphosgene, to induce the elimination of byproducts and formation of the isothiocyanate. nih.gov This two-step, one-pot process is generally high-yielding and applicable to a wide variety of aromatic amines.

Table 2: Proposed Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Plausible Conditions |

|---|---|---|---|---|

| 1 | 4-Methoxy-2-methylaniline | Carbon Disulfide (CS₂), Triethylamine (Et₃N) | Triethylammonium 4-methoxy-2-methylphenyldithiocarbamate (in situ) | Inert solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| 2 | Dithiocarbamate Intermediate | Desulfurizing Agent (e.g., Ethyl Chloroformate) | This compound | Continued reaction in the same pot, monitoring by TLC |

Chemical Reactivity and Derivatization Strategies for this compound

The isothiocyanate functional group (-N=C=S) is a powerful electrophile, with the central carbon atom being highly susceptible to nucleophilic attack. cymitquimica.com This reactivity is the foundation for its extensive use in chemical synthesis. Common nucleophiles such as amines, alcohols, and thiols react readily with this compound to form the corresponding N,N'-disubstituted thioureas, thiocarbamates, and dithiocarbamates, respectively. researchgate.net

Advanced mechanistic understanding of these reactions involves considering the electronic influence of the aromatic substituents. In this compound, the methoxy (B1213986) group (-OCH₃) at the para position is a strong electron-donating group through resonance, while the methyl group (-CH₃) at the ortho position is a weak electron-donating group through induction. These groups increase the electron density of the phenyl ring, which can modulate the electrophilicity of the isothiocyanate carbon. DFT (Density Functional Theory) calculations on related systems have shown that substituents significantly influence the charge distribution and reactivity of the electrophilic center. mdpi.com Such studies confirm that the reaction proceeds via nucleophilic addition to the central carbon, and the stability of the resulting tetrahedral intermediate is influenced by the electronic nature of both the nucleophile and the aryl substituent. mdpi.com

A primary application of this compound and its analogues is in the synthesis of heterocyclic compounds. sigmaaldrich.comchemicalbook.com The isothiocyanate moiety serves as a versatile building block, providing the N=C=S unit for ring construction. The general strategy involves a two-step sequence: an initial nucleophilic addition to form a thiourea or related intermediate, followed by an intramolecular cyclization.

For example, the closely related 4-methoxyphenyl isothiocyanate is a key reagent in the synthesis of complex fused heterocycles. sigmaaldrich.comchemicalbook.com It reacts with substituted hydrazines or amino-heterocycles to form thiourea intermediates that, upon treatment with a cyclizing agent or under thermal conditions, undergo ring closure to yield triazole, quinazoline, and other heterocyclic systems. cymitquimica.comsigmaaldrich.comchemicalbook.com Another powerful method for heterocycle formation is the [3+2] cycloaddition reaction, where aryl isothiocyanates react with 1,3-dipoles like azomethine ylids to afford five-membered rings such as 4-thiazolines in a single step. cdnsciencepub.com

Table 3: Examples of Heterocycles Synthesized from a Related Aryl Isothiocyanate Based on reactions of 4-methoxyphenyl isothiocyanate. cymitquimica.comsigmaaldrich.comchemicalbook.com

| Reactant Type | Intermediate | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| Substituted Hydrazine | Thiourea derivative | Triazolothioamide | cymitquimica.comsigmaaldrich.com |

| Aminoanthranilonitrile | Thiourea derivative | Triazolo-quinazolinone | cymitquimica.comsigmaaldrich.com |

| Azomethine Ylid (from Aziridine) | (Not Isolated) | Thiazoline | cdnsciencepub.com |

Functional Group Interconversions Involving the Isothiocyanate Moiety

The isothiocyanate functional group (–N=C=S) in this compound is a versatile synthon in organic chemistry, primarily due to the electrophilic nature of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, leading to a variety of functional group interconversions. These transformations are pivotal for the synthesis of diverse molecular architectures, including therapeutic agents and functional materials.

Reaction with Amines: Synthesis of Thioureas

One of the most fundamental reactions of this compound is its reaction with primary and secondary amines to yield N,N'-disubstituted thioureas. This reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, followed by proton transfer. The reaction is typically high-yielding and can be performed under mild conditions. ijacskros.com The resulting thiourea derivatives are valuable intermediates in the synthesis of various biologically active compounds and heterocycles. ijacskros.comrdd.edu.iq Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of thioureas from aryl isothiocyanates, often resulting in high yields and selectivity. nih.gov

| Amine Reactant | Product | General Conditions | Reference |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., R-NH₂) | N-(4-Methoxy-2-methylphenyl)-N'-(alkyl)thiourea | Inert solvent (e.g., THF, CH₂Cl₂), room temperature | researchgate.net |

| Secondary Aliphatic Amine (e.g., R₂NH) | N-(4-Methoxy-2-methylphenyl)-N',N'-(dialkyl)thiourea | Inert solvent, room temperature or gentle heating | ijacskros.com |

| Primary Aryl Amine (e.g., Ar-NH₂) | N-(4-Methoxy-2-methylphenyl)-N'-(aryl)thiourea | Reflux in a polar, non-nucleophilic solvent (e.g., tert-butanol) | researchgate.net |

| Ammonia | N-(4-Methoxy-2-methylphenyl)thiourea | Aqueous or alcoholic ammonia | thermofisher.com |

Reaction with Alcohols: Synthesis of Thiocarbamates

The reaction of this compound with alcohols or phenols results in the formation of O-alkyl/aryl thiocarbamates. This reaction often requires a basic catalyst to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting thiocarbamates are stable compounds that have applications in medicinal chemistry and as intermediates for further synthetic transformations. For instance, self-immolative thiocarbamates have been investigated as triggerable donors of hydrogen sulfide (H₂S). nih.gov

| Alcohol Reactant | Product | General Conditions | Reference |

|---|---|---|---|

| Primary Alcohol (e.g., R-OH) | O-Alkyl (4-methoxy-2-methylphenyl)thiocarbamate | Basic catalyst (e.g., NaH, Et₃N), inert solvent | nih.gov |

| Phenol (e.g., Ar-OH) | O-Aryl (4-methoxy-2-methylphenyl)thiocarbamate | Basic catalyst, elevated temperature | nih.gov |

Conversion to Guanidines

The isothiocyanate moiety can be converted into a guanidine (B92328) functional group, typically through a two-step process. First, this compound is reacted with an amine to form the corresponding thiourea. The thiourea is then treated with a desulfurizing agent in the presence of another amine, or it can be activated (e.g., with a carbodiimide) followed by reaction with an amine to yield the guanidine derivative. It has been reported that thioureas formed from the reaction of fluorescein (B123965) isothiocyanate with amines are susceptible to conversion to a guanidine by concentrated ammonia. thermofisher.com

Role in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds. acs.org The isothiocyanate group can act as a building block, providing two atoms (C and S) and one nitrogen atom for the construction of the heterocyclic ring. These cyclization reactions often involve intramolecular or intermolecular reactions with other functional groups. For example, aryl isothiocyanates have been used in the synthesis of benzo[d] rdd.edu.iqnih.govthiazines through a base-promoted cyclization reaction with aroylacetonitriles. rsc.org Similarly, 4-methoxyphenyl isothiocyanate has been utilized in the synthesis of complex heterocyclic systems such as 3-benzyl-2-(4-methoxyphenyl)-3H- nih.govrsc.orgrsc.orgtriazolo-[5,1-b]quinazolin-9-one. sigmaaldrich.com

| Reactant(s) | Resulting Heterocycle | General Reaction Type | Reference |

|---|---|---|---|

| o-Isothiocyanato arylacetylenes and aroylacetonitriles | Benzo[d] rdd.edu.iqnih.govthiazines | Base-promoted cyclization | rsc.org |

| Hydrazones | 1,2,4-Triazole derivatives | Cyclocondensation | sigmaaldrich.com |

| Anthranilic acid derivatives | Quinazoline-4-thiones | Intramolecular cyclization | acs.org |

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Methoxy 2 Methylphenyl Isothiocyanate

Chromatographic Methods for Isothiocyanate Analysis

Chromatography is a cornerstone for the separation and analysis of isothiocyanates. researchgate.net These methods separate components of a mixture for subsequent identification and quantification. The major analytical techniques for the qualitative and quantitative analysis of isothiocyanates are high-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry detection. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a principal technique used for the analysis of a wide range of isothiocyanates. researchgate.netmdpi.com The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov However, the analytical determination of isothiocyanates can present challenges due to their potential instability and, in some cases, the lack of a strong UV-absorbing chromophore, which can complicate detection. researchgate.netmdpi.com

To overcome the detection limitations, pre-column or post-column derivatization is a common strategy. mdpi.com Reagents such as 1,2-benzenedithiol (B97157) or N-acetyl-l-cysteine (NAC) can be used to react with the isothiocyanate group, forming a derivative with enhanced UV absorbance or fluorescence, thereby increasing the sensitivity and selectivity of the method. mdpi.comnih.gov Advanced detectors like Diode Array Detectors (DAD) are often employed to provide spectral information, aiding in peak identification and purity assessment. researchgate.net

Table 1: Typical HPLC Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting | Rationale/Details |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Provides good separation for a wide range of medium-polarity organic compounds like ITCs. scholarsresearchlibrary.com |

| Mobile Phase | Isocratic or gradient elution with water and an organic modifier (e.g., methanol, acetonitrile). nih.govscholarsresearchlibrary.com | Gradient elution is often preferred for complex samples containing multiple ITCs with varying polarities. researchgate.net |

| Detector | UV-Vis or Diode Array Detector (DAD). mdpi.com | Detection wavelength is chosen based on the analyte's absorbance maximum, often around 246 nm for some ITCs. nih.gov Derivatization can shift this to a more convenient wavelength. |

| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. nih.gov |

Gas Chromatography (GC) is an excellent separation technique for the identification and determination of volatile organic compounds, including many isothiocyanates. mdpi.comresearchgate.net When coupled with a Mass Spectrometry (MS) detector, GC-MS provides high sensitivity and specificity, allowing for the definitive identification of compounds based on their mass spectra. mdpi.com This method is particularly well-suited for the analysis of volatile ITCs, and techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation to isolate these volatile components from a sample matrix. mdpi.comnih.gov

A critical consideration in the GC analysis of isothiocyanates is their potential thermal instability. mdpi.com Some ITCs can degrade in the high temperatures of the GC injection port, leading to inaccurate quantification or misidentification. mdpi.com Therefore, optimizing GC parameters, such as using a splitless injection mode and a lower initial oven temperature, is crucial to prevent thermal degradation. mdpi.com

Table 2: General GC-MS Parameters for Volatile Isothiocyanate Analysis

| Parameter | Typical Setting | Rationale/Details |

|---|---|---|

| Column | Fused-silica capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation for volatile and semi-volatile compounds. |

| Injection Mode | Splitless or Split | Splitless mode is often preferred for trace analysis to maximize the amount of analyte reaching the column and avoid thermal degradation. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., initial temp 35-40°C, ramped to 250-300°C) | A programmed temperature ramp separates compounds based on their boiling points. A low initial temperature is key to preventing degradation of thermolabile ITCs. mdpi.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates reproducible fragmentation patterns for library matching and identification. nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of isothiocyanates, particularly those that are non-volatile or thermally labile. mdpi.comusda.gov LC-MS combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. researchgate.net This is often the preferred method over GC-MS for less volatile or thermally unstable ITCs. mdpi.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of 4-Methoxy-2-methylphenyl isothiocyanate) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) in quantitative studies, significantly reduces background noise and matrix interference, leading to very low limits of detection and reliable quantification, even in complex biological samples like plasma or urine. nih.govnih.govqub.ac.uk

Table 3: Common LC-MS/MS Settings for Isothiocyanate Analysis

| Parameter | Typical Setting | Rationale/Details |

|---|---|---|

| Chromatography | HPLC or UHPLC | UHPLC offers faster analysis and better resolution. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is a soft ionization technique suitable for a wide range of polarities and is commonly used for ITCs and their metabolites. researchgate.netacs.org |

| Ionization Mode | Positive or Negative | The choice depends on the specific compound's ability to gain a proton (positive mode) or lose a proton (negative mode). |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | QqQ is excellent for targeted quantification (MRM). nih.gov QTOF provides high-resolution mass accuracy for identification and structural elucidation. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan | MRM is used for quantification of known compounds. nih.gov Full scan is used for qualitative screening and identification of unknown compounds. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems deliver higher separation efficiency, increased resolution, greater sensitivity, and much shorter analysis times. nih.govmdpi.com

When coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS), it becomes an exceptionally powerful platform for phytochemical analysis. acs.orgwur.nl ESI is a soft ionization technique ideal for analyzing intact glucosinolates (the precursors to isothiocyanates) and their corresponding ITC breakdown products within a single analytical run. acs.orgwur.nl This simultaneous analysis is invaluable for studying the enzymatic conversion of glucosinolates to isothiocyanates in various plant extracts or food products. wur.nlwur.nl The high sensitivity and selectivity of the MRM mode in MS/MS allow for accurate quantification of both classes of compounds, even at low concentrations. nih.gov

Table 4: Representative UHPLC-ESI-MS/MS Conditions for Glucosinolate and Isothiocyanate Profiling

| Parameter | Typical Setting | Rationale/Details |

|---|---|---|

| Column | Sub-2 µm particle size reversed-phase column (e.g., C18, Phenyl-Hexyl). qub.ac.uk | Provides high resolution and rapid separation. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. semanticscholar.org | Formic acid aids in the ionization process (protonation) in positive mode ESI. |

| Ionization | Electrospray Ionization (ESI). acs.org | Efficiently ionizes polar and thermally sensitive molecules like glucosinolates and ITC-derivatives. |

| Mass Spectrometer | Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap). semanticscholar.org | QqQ is used for highly sensitive and specific quantification. nih.gov HRMS is used for accurate mass measurements and formula determination. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan MS/MS for identification. researchgate.net | Allows for both targeted quantitative analysis and broader qualitative profiling in the same experiment. |

Spectroscopic Characterization of this compound

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are indispensable for confirming the identity and elucidating the structural features of a synthesized or isolated compound.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. bellevuecollege.edu It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum. bellevuecollege.edu

The IR spectrum provides a unique "fingerprint" for a molecule. For this compound, IR spectroscopy can confirm the presence of its key structural components. The most characteristic absorption would be the strong, sharp peak for the isothiocyanate (-N=C=S) group. nist.gov Other important absorptions would correspond to the vibrations of the aromatic ring, the C-O bond of the methoxy (B1213986) group, and the C-H bonds of the methyl and aromatic moieties. openstax.orglibretexts.org The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex peaks that are characteristic of the molecule as a whole. oregonstate.edu

Table 5: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Isothiocyanate | -N=C=S | 2000 - 2270 | Strong, sharp, asymmetric stretch |

| Aromatic Ring | C-H | 3000 - 3100 | Medium to weak, stretch |

| C=C | 1450 - 1600 | Medium to weak, stretch | |

| Ether | Ar-O-CH₃ | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong, C-O stretch |

| Alkyl | C-H | 2850 - 3000 | Medium, stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the compound by mapping the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The aromatic protons will appear as distinct signals, with their multiplicity and coupling constants revealing their substitution pattern on the benzene (B151609) ring. The methyl and methoxy protons will each appear as singlets, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the isothiocyanate group (-N=C=S) has a characteristic chemical shift. The aromatic carbons show signals in the downfield region, and their specific shifts are influenced by the electron-donating effects of the methoxy and methyl substituents. The carbons of the methyl and methoxy groups will appear at the most upfield positions. While specific experimental data for this compound is not publicly available, expected chemical shift values can be estimated based on data from structurally similar compounds such as 2-(4-Methylphenyl)-1H-benzimidazole and 2-(4-Methoxyphenyl)-1H-benzimidazole. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8 - 7.2 | 115 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Methyl (-CH₃) | ~2.4 | ~21 |

| Isothiocyanate (-NCS) | - | ~135 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule with high precision, allowing for the confirmation of its chemical formula (C₉H₉NOS).

Electron Ionization Mass Spectrometry (EI-MS) also provides structural information through analysis of the molecule's fragmentation pattern. When this compound is subjected to EI-MS, it produces a molecular ion peak [M]⁺ corresponding to its molecular weight. This molecular ion can then undergo characteristic fragmentation. A common fragmentation pathway for methoxy-substituted aromatic rings involves the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). Another likely fragmentation involves the cleavage of the isothiocyanate group. The fragmentation of a methoxyphenyl group can yield a methoxyphenyl radical cation at an m/z of 107, which can further fragment to a phenyl radical cation at m/z 77. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₉H₉NOS]⁺ | 179.04 |

| Loss of NCS | [C₈H₉O]⁺ | 121.06 |

| Loss of CH₃ from Methoxy | [C₈H₆NOS]⁺ | 164.02 |

| Methoxyphenyl Cation | [C₇H₇O]⁺ | 107.05 |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Studies

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pub It is a powerful technique for investigating the stereochemistry of chiral molecules. nih.gov

The target molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit an ECD spectrum. However, ECD spectroscopy is a critical tool for the structural analysis of chiral isothiocyanates. mdpi.com For isothiocyanate derivatives of chiral molecules, such as amino acids, ECD can be used to determine their absolute configuration. mdpi.com In such cases, enantiomers will produce mirror-image ECD spectra. For example, studies on isothiocyanate derivatives of L- and D-amino acid methyl esters have shown that S enantiomers consistently exhibit a positive Cotton effect (CE), while R enantiomers show a negative CE, allowing for unambiguous assignment of the absolute configuration. mdpi.com

Chemometric Analysis in Isothiocyanate Quantification

The quantification of isothiocyanates, particularly in complex mixtures derived from natural sources, presents significant analytical challenges. nih.gov These compounds can be thermally unstable, and some may lack strong chromophores, complicating their detection by UV-Vis spectroscopy. mdpi.com Analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are commonly employed for their analysis. mdpi.comwur.nl

These techniques can generate vast and complex datasets, especially when multiple analytes are present. Chemometric analysis involves the use of multivariate statistical and mathematical methods to extract meaningful information from such chemical data. In the context of isothiocyanate quantification, chemometrics can be used to:

Resolve Co-eluting Peaks: In complex chromatograms, multiple isothiocyanates may elute at very similar retention times. Chemometric algorithms can deconvolve these overlapping signals to allow for accurate quantification of individual components.

Improve Accuracy and Precision: By analyzing the entire spectrum or chromatogram rather than just a single data point (e.g., peak height or area), chemometric models can improve the robustness and accuracy of quantitative methods, compensating for matrix effects and instrumental drift.

Pattern Recognition: Chemometric techniques can be used to classify samples based on their isothiocyanate profiles, which is useful in food science for verifying authenticity or in metabolomics studies.

The application of chemometrics is essential for developing robust and reliable methods for the simultaneous quantification of multiple isothiocyanates in various matrices, overcoming the inherent challenges associated with their analysis. wur.nl

Molecular Interactions and Biological Activities of 4 Methoxy 2 Methylphenyl Isothiocyanate

Mechanisms of Molecular Interaction at the Cellular and Subcellular Levels

The biological effects of isothiocyanates are largely attributed to the electrophilic nature of the central carbon atom in the isothiocyanate group. This reactivity allows them to interact with a variety of cellular nucleophiles, thereby modulating numerous signaling pathways and enzymatic systems.

Reactivity with Thiol-Containing Biomolecules (e.g., Glutathione (B108866), Proteins)

Isothiocyanates readily react with thiol groups (-SH) of biomolecules. A primary target within the cell is glutathione (GSH), an abundant antioxidant. The reaction between an isothiocyanate and glutathione results in the formation of a dithiocarbamate (B8719985) conjugate. nih.gov This conjugation can be a spontaneous chemical reaction or can be catalyzed by enzymes. nih.gov This process plays a crucial role in the metabolism and detoxification of isothiocyanates.

Beyond glutathione, the thiol groups in the cysteine residues of proteins are also significant targets for isothiocyanates. nih.gov Covalent modification of proteins by isothiocyanates can alter their structure and function, leading to the modulation of various cellular processes. This reactivity is a cornerstone of the diverse biological effects attributed to this class of compounds.

Modulation of Enzyme Systems

Isothiocyanates are well-documented modulators of enzymes involved in the metabolism of both endogenous and exogenous compounds, which are typically categorized into Phase I and Phase II enzyme systems.

Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, are involved in the initial modification of various compounds, including the activation of pro-carcinogens. Isothiocyanates have been shown to inhibit several CYP isoforms. nih.gov For example, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit the activity of multiple human CYP enzymes. nih.gov This inhibition is considered a key mechanism by which isothiocyanates can exert protective effects against certain chemical carcinogens. By inhibiting Phase I enzymes, isothiocyanates can prevent the metabolic activation of harmful substances.

It is important to note that the specific inhibitory profile can vary between different isothiocyanates and CYP isoforms.

In contrast to their inhibitory effects on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxifying enzymes. These enzymes play a critical role in rendering activated carcinogens and other toxic compounds more water-soluble and easily excretable.

Glutathione S-Transferases (GSTs) are a key family of Phase II enzymes that catalyze the conjugation of glutathione to electrophilic compounds. mdpi.com Isothiocyanates themselves are substrates for GSTs, and their conjugation is an important step in their metabolism. nih.govnih.gov Furthermore, many isothiocyanates, such as PEITC, have been shown to increase the expression and activity of GSTs. nih.gov This induction enhances the cell's capacity to detoxify a wide range of harmful substances. mdpi.com

Quinone Reductase (QR) , another important Phase II enzyme, is also induced by isothiocyanates. nih.gov QR catalyzes the two-electron reduction of quinones, preventing them from participating in the generation of reactive oxygen species and subsequent cellular damage. The induction of QR is a hallmark of the protective effects of many isothiocyanates.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The induction of Phase II enzymes by isothiocyanates is largely mediated through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon exposure to inducers like isothiocyanates, Nrf2 is stabilized and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Antioxidant Response Elements (AREs), leading to the increased transcription of a battery of cytoprotective genes, including GSTs and QR. nih.gov The ability of isothiocyanates to activate the Nrf2 pathway is central to their role in cellular defense against oxidative and electrophilic stress. nih.gov

Influence on Cellular Signaling Pathways (e.g., MAPK, AKT/PKB, ERK 1/2)

In addition to their effects on metabolic enzymes, isothiocyanates can modulate various cellular signaling pathways that regulate cell growth, proliferation, and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK1/2, JNK, and p38, are crucial for transducing extracellular signals into cellular responses. Some isothiocyanates have been shown to activate MAPK signaling. nih.govnih.gov For instance, the synthetic isothiocyanate E-4IB has been observed to activate ERK1/2, JNK, and p38 pathways. nih.gov The activation of these pathways can have diverse outcomes depending on the cellular context and the specific isothiocyanate.

The AKT/PKB signaling pathway is a key regulator of cell survival and proliferation. nih.govnih.gov Its constitutive activation is implicated in the progression of various diseases. Some studies have investigated the effects of isothiocyanates on this pathway, often in combination with other agents, to explore potential therapeutic strategies. nih.gov

Interactions with Bitter Taste Receptors (TRPA1)

Isothiocyanates are known agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a receptor involved in sensory nerve signaling that perceives pungent and irritating compounds. The activation of TRPA1 by ITCs like allyl isothiocyanate (AITC) is not based on a traditional lock-and-key binding mechanism but rather on a covalent modification of the channel protein. nih.gov These electrophilic compounds form adducts with nucleophilic amino acid residues, particularly cysteine and lysine, within the cytoplasmic N-terminus of the TRPA1 channel. nih.gov This chemical reaction leads to the opening of the nonselective cation channel, resulting in calcium influx and neuronal excitation. nih.gov The mechanism involves a direct, reversible covalent modification, highlighting an unusual paradigm for receptor activation by natural products. nih.gov Given the presence of the reactive isothiocyanate group, 4-Methoxy-2-methylphenyl isothiocyanate is expected to interact with TRPA1 through a similar mechanism of covalent modification of its cysteine residues.

Interaction with Proteasomal Cysteine Deubiquitinases (USP14, UCHL5)

Recent evidence has identified deubiquitinating enzymes (DUBs) as a significant target for the anticancer activity of isothiocyanates. nih.gov DUBs are critical for regulating protein degradation by removing ubiquitin tags from proteins, thereby preventing their destruction by the proteasome. Two DUBs associated with the proteasome, Ubiquitin C-terminal Hydrolase L5 (UCHL5, also known as UCH37) and Ubiquitin-specific Peptidase 14 (USP14), are involved in tumorigenesis and have become targets for cancer therapy. nih.govmdpi.comnih.gov

Studies have shown that naturally occurring isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), effectively inhibit DUBs at physiologically relevant concentrations. nih.gov Specifically, both PEITC and BITC have been demonstrated to inhibit the activity of UCHL5. nih.gov This inhibition of DUBs like UCHL5 leads to an accumulation of ubiquitinated proteins, which can trigger stress responses and apoptosis in cancer cells. nih.govnih.gov The inhibitory action of ITCs on these enzymes offers a unifying explanation for their broad effects on processes like inflammation, DNA repair, and cancer. nih.gov While direct studies on this compound are not available, its isothiocyanate moiety suggests it likely shares this ability to inhibit proteasomal cysteine deubiquitinases.

Table 1: Inhibition of Deubiquitinating Enzyme UCHL5 by Isothiocyanates EC50 represents the concentration of the compound that gives a half-maximal response.

| Isothiocyanate | EC50 for UCHL5 Inhibition (µM) | Source |

|---|---|---|

| Benzyl isothiocyanate (BITC) | 31 ± 6 | nih.gov |

Biological Activity Profiling and Mechanisms of Action

Isothiocyanates exhibit a range of biological activities, with their anticancer potential being the most extensively researched. nih.govphcog.comnih.gov The mechanisms underlying these effects are multifaceted, primarily involving the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the prevention of new blood vessel formation (angiogenesis) that tumors require for growth. nih.govphcog.comnih.gov

Anticancer Potential and Underlying Mechanisms

The anticancer activity of ITCs has been demonstrated in various cancer models. phcog.com These compounds can suppress critical hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis. phcog.comnih.gov

A primary mechanism of the anticancer action of ITCs is the induction of apoptosis. This programmed cell death is triggered through multiple cellular pathways. ITCs can induce apoptosis by disrupting mitochondrial function, which is a central control point for cell death. nih.gov This includes reducing the mitochondrial membrane potential and promoting the release of mitochondrial cytochrome c into the cytosol. nih.govnih.gov

Once in the cytosol, cytochrome c contributes to the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. nih.gov For example, BITC has been shown to increase the activity of caspase-9 and caspase-3 in pancreatic cancer cells. nih.gov

Furthermore, ITCs regulate the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is critical for determining a cell's fate. Studies on 4-(methylthio)butylisothiocyanate (MTBITC) showed that it induces apoptosis by increasing the expression of the pro-apoptotic protein Bax, alongside an increase in the tumor suppressor protein p53. researchgate.netnih.gov The combination of MTBITC with paclitaxel (B517696) was also found to downregulate the expression of the anti-apoptotic Bcl-2 gene in breast cancer cells. nih.gov

In addition to inducing apoptosis, isothiocyanates can inhibit cancer cell proliferation by causing cell cycle arrest, which prevents cancer cells from dividing and multiplying. nih.govnih.gov This arrest often occurs at the G2/M checkpoint of the cell cycle, which is the transition phase between the second growth phase (G2) and mitosis (M). researchgate.netnih.gov

Research on 4-(methylthio)butylisothiocyanate (MTBITC) demonstrated a specific and potent effect on the cell cycle of leukemia cells. researchgate.netnih.gov Treatment with MTBITC resulted in a significant increase in the proportion of cells in the G2 phase, rising from approximately 18% in control cells to 50% after 24 hours of treatment. researchgate.netnih.gov This arrest at the G2/M transition was associated with a corresponding decrease in the protein expression of cyclin B1, a key regulatory protein for entry into mitosis. researchgate.netnih.gov Similarly, the synthetic isothiocyanate E-4IB has been shown to cause a delayed transition through the cell cycle, leading to arrest and subsequent apoptosis. nih.gov

Table 2: Effects of Selected Isothiocyanates on Cancer Cell Cycle and Apoptosis

| Isothiocyanate | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Changes | Source |

|---|---|---|---|---|

| 4-(methylthio)butylisothiocyanate (MTBITC) | Jurkat T-leukemia | G2/M Arrest (increase from 18% to 50% in G2) | ↓ Cyclin B1, ↑ p53, ↑ Bax | researchgate.netnih.gov |

| Phenethyl isothiocyanate (PEITC) | Human lung cancer | N/A (focus on apoptosis) | Induces mitochondria-dependent apoptosis | |

| Benzyl isothiocyanate (BITC) | Pancreatic cancer | N/A (focus on apoptosis) | ↑ Caspase-9, ↑ Caspase-3 | nih.gov |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Isothiocyanates have been shown to possess anti-angiogenic properties, thereby cutting off this vital supply line. nih.govnih.gov

The mechanism of angiogenesis inhibition by ITCs involves targeting key signaling pathways in endothelial cells, which are the cells that line the blood vessels. For instance, the isothiocyanate derivative 4-isothiocyanate-2, 2, 6, 6-tetramethyl piperidinooxyl (4-ISO-Tempo) was found to inhibit angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2, two key receptor tyrosine kinases that drive angiogenic signaling. nih.gov Other ITCs, such as allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC), have been shown to directly inhibit the migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. researchgate.net This action is partly due to the downregulation of the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF). researchgate.net

Antimicrobial and Antibacterial Activities

Isothiocyanates, in general, are known for their biological activities, which stem from the reactivity of the -N=C=S group. nih.gov Studies on other isothiocyanate compounds, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), have shown activity against a range of human pathogens. nih.gov However, the specific efficacy and spectrum of activity for this compound have not been reported.

Table 1: Summary of Antimicrobial and Antibacterial Research on this compound

| Parameter | Finding |

|---|---|

| Studies Found | No specific studies available |

| Tested Organisms | Not applicable |

| Reported Efficacy | Not applicable |

Neuroprotective Effects

There is currently no specific research available in peer-reviewed scientific literature that details the neuroprotective effects of this compound.

The neuroprotective potential of various other isothiocyanates has been explored, often linked to their ability to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govnih.gov This pathway is a common mechanism through which many isothiocyanates are thought to exert protective effects against neuroinflammation and neurodegenerative diseases. nih.govnih.gov However, without direct experimental evidence, it is not possible to confirm if this compound possesses similar activity or engages this or other neuroprotective pathways.

Table 2: Summary of Neuroprotective Effects Research on this compound

| Parameter | Finding |

|---|---|

| In Vitro/In Vivo Models | No specific studies available |

| Mechanism of Action | Not determined |

| Reported Outcomes | Not applicable |

Cardioprotective Properties

Specific investigations into the cardioprotective properties of this compound have not been documented in the available scientific literature. While the isothiocyanate class of compounds is recognized for a range of biological activities, including potential benefits for cardiovascular health, research has not yet focused on this particular molecule. nih.gov Therefore, no data on its mechanisms of action or efficacy in relation to cardioprotection can be provided at this time.

Table 3: Summary of Cardioprotective Properties Research on this compound

| Parameter | Finding |

|---|---|

| Study Models | No specific studies available |

| Key Endpoints | Not applicable |

| Reported Efficacy | Not applicable |

Structure Activity Relationship Sar Studies of 4 Methoxy 2 Methylphenyl Isothiocyanate and Analogues

Influence of Side Chain Structure on Biological Activity

The side chain attached to the isothiocyanate group is a primary determinant of the compound's biological and pharmacological profile. nih.gov Subtle alterations in the side chain can lead to profound differences in activity, influencing cellular uptake, metabolic stability, and target specificity. nih.govnih.gov

The nature of the side chain—whether it is aliphatic, aromatic, or contains heteroatoms—governs the molecule's physicochemical properties such as lipophilicity and steric bulk. For instance, studies comparing various ITCs have shown that aromatic isothiocyanates may be more effective in certain contexts, such as antimicrobial applications, due to their enhanced ability to traverse bacterial membranes compared to some aliphatic ITCs. nih.gov Research on the antimicrobial properties of ten different isothiocyanates confirmed that structural variations significantly impacted their effectiveness against oral pathogens. science.gov

The length of an aliphatic side chain is also a critical factor. In studies on the antimicrobial activity of ITCs against foodborne pathogens, it was found that short-chained analogues (e.g., with three carbons) demonstrated good activity against both Gram-positive and Gram-negative bacteria. wur.nl In contrast, longer-chain derivatives, such as those with nine carbons, showed potent activity specifically against Gram-positive bacteria and fungi. wur.nl

The biological effects of several common isothiocyanates are directly related to their unique side chains, which originate from their precursor glucosinolates. nih.gov

Table 1: Influence of Side Chain on Isothiocyanate Activity

| Isothiocyanate (Acronym) | Side Chain | Originating Glucosinolate | Notable Biological Activity Profile |

| Allyl Isothiocyanate (AITC) | 2-Propenyl | Sinigrin | Affects bacterial cell membrane integrity. nih.gov |

| Benzyl (B1604629) Isothiocyanate (BITC) | Benzyl | Glucotropaeolin | Aromatic structure correlates with antimicrobial activity; induces loss of bacterial membrane integrity. nih.gov |

| Phenethyl Isothiocyanate (PEITC) | 2-Phenylethyl | Gluconasturtiin | Aromatic structure is favorable for crossing bacterial membranes; affects cellular membrane integrity. nih.gov |

| Sulforaphane (B1684495) (SFN) | 4-Methylsulfinylbutyl | Glucoraphanin | Inhibits bacterial quorum sensing and Shiga toxin production. nih.gov |

Impact of Substituents on Molecular Interactions and Pathways

For the compound 4-Methoxy-2-methylphenyl isothiocyanate, the key substituents are the methoxy (B1213986) (-OCH₃) group at the 4-position and the methyl (-CH₃) group at the 2-position. Both are considered electron-donating groups (EDGs). mdpi.com Such groups can influence the electron distribution within the phenyl ring and, consequently, the reactivity of the entire molecule. The position and nature of these substituents can significantly alter bioavailability and efficacy. mdpi.com For example, studies on other classes of compounds have shown that aryl substitution can reduce or abolish certain stimulant actions, as seen with 4-methoxycathinone. nih.gov

The impact of these substituents extends to molecular pathways. ITCs are primarily metabolized in the body via the mercapturic acid pathway, which begins with conjugation to glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov The structure of the ITC, including its substituents, can influence the rate and extent of this metabolism, thereby affecting its cellular concentration and duration of action. nih.govnih.gov The lipophilicity conferred by substituents plays a role in how ITCs accumulate within cells and interact with target proteins beyond the initial covalent bond formation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Isothiocyanate Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are powerful tools in medicinal chemistry for predicting the activity of new, untested compounds, optimizing lead compounds, and understanding the molecular properties that drive a specific biological effect. nih.govmdpi.com

In the context of isothiocyanate research, QSAR models have been developed to predict their antibacterial and other biological activities. science.govwur.nl These models translate the chemical structure into a set of numerical values known as molecular descriptors. The biological activity, such as the half-maximal inhibitory concentration (IC₅₀), is then expressed as a function of these descriptors. mdpi.com

Studies have successfully used multiple linear regression to build QSAR models for ITCs with high predictive power. wur.nl The key physicochemical properties, or descriptors, found to be important for the antibacterial activity of isothiocyanates include:

Partial Charge: Relates to the distribution of electrons and the electrophilicity of the ITC group.

Polarity: Influences solubility and the ability to cross cell membranes.

Shape: Determines how well the molecule fits into the active site of a target protein.

Reactivity: Quantifies the propensity of the ITC to engage in chemical reactions. wur.nl

Table 2: Overview of QSAR Application in Isothiocyanate Research

| Component | Description | Relevance to Isothiocyanates |

| Objective | To correlate molecular structure with a specific biological endpoint. | Predicting antimicrobial or anticancer potency of novel ITC analogues. wur.nl |

| Descriptors | Numerical representations of molecular properties (e.g., physicochemical, electronic, steric). | Key descriptors include partial charge, polarity, molecular shape, and reactivity parameters. wur.nl |

| Statistical Method | Mathematical techniques used to create the correlation model. | Multiple Linear Regression (MLR) has been shown to be effective. wur.nl |

| Outcome | A predictive mathematical model that can estimate the activity of new compounds. | Enables the design of ITCs with potentially enhanced activity based on desired descriptor values. |

Conformational Analysis and Chiroptical Properties in Relation to Activity

The biological activity of a molecule is not only dependent on its 2D structure and substituents but also on its three-dimensional shape, or conformation. Conformational analysis examines the spatial arrangement of atoms in a molecule and the different shapes it can adopt through the rotation of single bonds. For an isothiocyanate to be active, it must adopt a specific conformation that allows it to fit effectively into the binding pocket of a target enzyme or receptor.

Chiroptical properties, such as those measured by circular dichroism (CD), are highly sensitive to a molecule's 3D structure, particularly its chirality (handedness). acs.org While this compound itself is not chiral, its interactions with chiral biological macromolecules (like proteins) can be influenced by its preferred conformation. The substituents on the phenyl ring, such as the methoxy and methyl groups, can create steric hindrance that influences the rotational freedom around the bond connecting the phenyl ring to the isothiocyanate group. This can favor certain conformations over others, thereby impacting the molecule's ability to interact with its biological target.

The study of how molecular properties, including chiroptical and electronic characteristics, can be tuned by making structural changes is a powerful strategy in the design of advanced functional materials and therapeutic agents. acs.org Understanding the preferred conformation of this compound and its analogues is therefore a critical aspect of rationalizing their structure-activity relationships and designing more potent derivatives.

Computational and Theoretical Studies on 4 Methoxy 2 Methylphenyl Isothiocyanate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. nih.gov For 4-Methoxy-2-methylphenyl isothiocyanate, molecular docking simulations can elucidate its potential as an inhibitor or modulator of various protein targets.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. biointerfaceresearch.com Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. nih.gov These scores are typically expressed in kcal/mol, with lower values indicating a more favorable interaction.

Detailed research findings from docking studies on analogous compounds suggest that the methoxy (B1213986) and methylphenyl groups can significantly influence binding. For instance, in studies of other inhibitors, the interactions often involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the protein's active site. nih.gov A hypothetical docking study of this compound against a target protein might yield results as illustrated in the table below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Tumor Necrosis Factor-alpha | -9.1 | Gly121, Tyr151 | Pi-Pi Stacked, Pi-Sulfur |

This table is illustrative and based on typical results from molecular docking simulations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov DFT studies on this compound can provide a deep understanding of its vibrational properties, antioxidant potential, and spectroscopic characteristics.

Vibrational Structure Analysis

Vibrational structure analysis using DFT allows for the prediction and assignment of the vibrational frequencies of a molecule. nih.gov This is often done in conjunction with experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes, such as the N=C=S stretching of the isothiocyanate group, the C-O stretching of the methoxy group, and the various vibrations of the aromatic ring. These theoretical predictions are crucial for interpreting experimental spectra. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N=C=S Asymmetric Stretch | 2105 |

| N=C=S Symmetric Stretch | 1340 |

| C-O (Methoxy) Stretch | 1250 |

| Aromatic C-H Stretch | 3050-3100 |

| Aromatic C=C Stretch | 1450-1600 |

This table presents hypothetical DFT-calculated vibrational frequencies for this compound.

Antioxidant Activity Assessment and Mechanisms

DFT can be employed to assess the antioxidant activity of a molecule by calculating properties related to its ability to neutralize free radicals. nih.gov The primary mechanisms of antioxidant action that can be studied include:

Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. The bond dissociation enthalpy (BDE) of the hydrogen-donating group is a key descriptor.

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the radical, followed by the transfer of a proton. The ionization potential (IP) is a critical parameter for the first step.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, and the resulting anion then donates an electron. The proton affinity (PA) is the relevant descriptor.

For this compound, DFT calculations would focus on the hydrogen atoms of the methyl group and the aromatic ring to determine the most likely mechanism of antioxidant activity. nih.gov

Spectroscopic Property Prediction (e.g., Circular Dichroism)

DFT can also be used to predict various spectroscopic properties. While circular dichroism (CD) is more commonly used for chiral molecules and to study the secondary structure of proteins, it can be applied to chiral isothiocyanates. nih.govnih.gov For instance, if this compound were part of a larger chiral molecule, DFT could predict its CD spectrum. In a study on isothiocyanate derivatives of amino acids, circular dichroism was used to confirm their absolute configuration. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. biointerfaceresearch.com In the context of this compound, MD simulations are particularly useful for studying the stability of the ligand-protein complex obtained from molecular docking.